1-Benzoyl-3-(difluoromethyl)pyrrolidine
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Overview
Description
1-Benzoyl-3-(difluoromethyl)pyrrolidine is a chemical compound characterized by the presence of a benzoyl group attached to a pyrrolidine ring, which also contains a difluoromethyl substituent.
Preparation Methods
The synthesis of 1-Benzoyl-3-(difluoromethyl)pyrrolidine typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the pyrrolidine ring, which can be achieved through cyclization reactions involving suitable precursors. The difluoromethyl group is introduced via nucleophilic substitution reactions using difluoromethylating agents.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product yield. Common solvents used include dichloromethane and tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability.
Chemical Reactions Analysis
1-Benzoyl-3-(difluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and the reactions are often carried out at elevated temperatures to facilitate the desired transformations.
Scientific Research Applications
1-Benzoyl-3-(difluoromethyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(difluoromethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The benzoyl group contributes to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
1-Benzoyl-3-(difluoromethyl)pyrrolidine can be compared with other similar compounds, such as:
1-Benzoyl-3-(trifluoromethyl)pyrrolidine: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
1-Benzoyl-3-(methyl)pyrrolidine: The presence of a methyl group instead of a difluoromethyl group results in different chemical properties and applications.
1-Benzoyl-3-(chloromethyl)pyrrolidine: The chloromethyl group imparts distinct reactivity patterns compared to the difluoromethyl group.
Properties
Molecular Formula |
C12H13F2NO |
---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
[3-(difluoromethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H13F2NO/c13-11(14)10-6-7-15(8-10)12(16)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
JLFDKMAXRUNUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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